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molecular formula C13H8ClN B8507757 5-(4-Chloro-phenyl)-2-ethynyl-pyridine

5-(4-Chloro-phenyl)-2-ethynyl-pyridine

Cat. No. B8507757
M. Wt: 213.66 g/mol
InChI Key: SNBMDVKFHUISRM-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

Under an argon atmosphere 6.6 g (21.0 mmol) TBAF are added to a solution of 5.8 g (20.3 mmol) 5-(4-chloro-phenyl)-2-trimethylsilanylethynyl-pyridine in 200 mL DCM at 0° C. The reaction solution is stirred for 3 h, while the reaction temperature slowly rises to RT. It is added to 50 mL water and the organic phase is extracted four times with 50 mL water, dried over MgSO4 and filtered over activated charcoal. The solvent is eliminated i.vac. and further purification is carried out by column chromatography on silica gel (PE/EtOAc 1:1).
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
5-(4-chloro-phenyl)-2-trimethylsilanylethynyl-pyridine
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[CH:27]=[CH:28][C:29]([C:32]#[C:33][Si](C)(C)C)=[N:30][CH:31]=2)=[CH:22][CH:21]=1.O>C(Cl)Cl>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([C:26]2[CH:27]=[CH:28][C:29]([C:32]#[CH:33])=[N:30][CH:31]=2)=[CH:24][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
5-(4-chloro-phenyl)-2-trimethylsilanylethynyl-pyridine
Quantity
5.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C=CC(=NC1)C#C[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 3 h, while the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly rises to RT
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted four times with 50 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered over activated charcoal
CUSTOM
Type
CUSTOM
Details
and further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1C=CC(=NC1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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